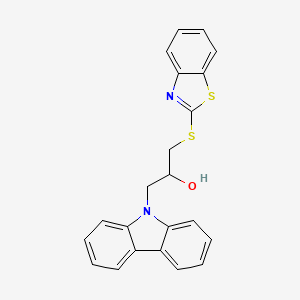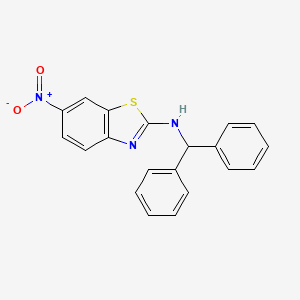
N,N'-bis(4-acetylphenyl)-1,4-cyclohexanedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-acetylphenyl)-1,4-cyclohexanedicarboxamide, commonly known as "BAC," is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BAC is a member of the family of bis-amides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
BAC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BAC has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, BAC has been investigated for its ability to enhance plant growth and protect against pests and diseases. In material science, BAC has been used as a building block for the synthesis of novel polymers and materials.
Mecanismo De Acción
The exact mechanism of action of BAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, BAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. BAC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
BAC has been shown to have a range of biochemical and physiological effects, depending on the application and dosage. In cancer cells, BAC has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In microbial cells, BAC has been shown to disrupt cell membranes and inhibit growth. In animal models, BAC has been shown to reduce inflammation and pain, enhance wound healing, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAC has several advantages for use in lab experiments. First, it is a synthetic compound with a well-defined structure, making it easy to purify and characterize. Second, it exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, BAC also has some limitations. For example, it may exhibit off-target effects or toxicity at high doses, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BAC. First, more studies are needed to elucidate the mechanism of action of BAC and its specific targets in different biological systems. Second, further investigation is needed to optimize the synthesis and purification of BAC, as well as to develop more efficient methods for its delivery and administration. Third, BAC could be further explored for its potential applications in other fields such as energy storage, catalysis, and sensors. Overall, BAC is a promising compound with a wide range of potential applications, and further research is needed to fully realize its potential.
Métodos De Síntesis
The synthesis of BAC involves the reaction of 4-acetylphenyl isocyanate with 1,4-cyclohexanediamine in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product. The yield of BAC is typically high, and the compound can be purified using standard techniques such as column chromatography.
Propiedades
IUPAC Name |
1-N,4-N-bis(4-acetylphenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-15(27)17-7-11-21(12-8-17)25-23(29)19-3-5-20(6-4-19)24(30)26-22-13-9-18(10-14-22)16(2)28/h7-14,19-20H,3-6H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSVDUVNASTNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)
![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)

![6-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4930357.png)
![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)
![N-(4-{2-[(4,8-dimethyl-2-quinolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4930373.png)

![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)
![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)
